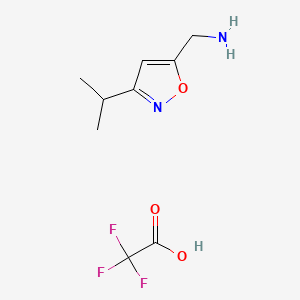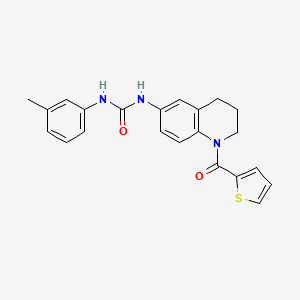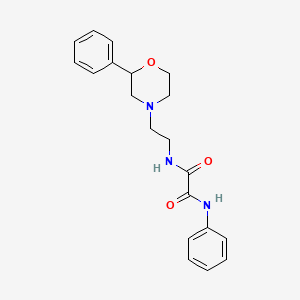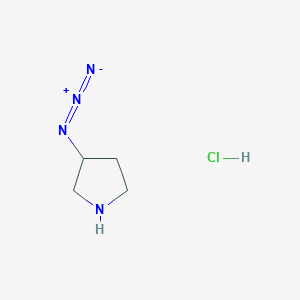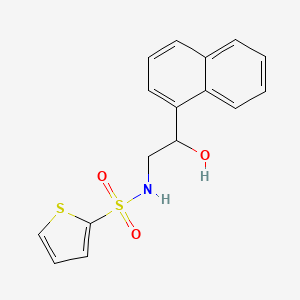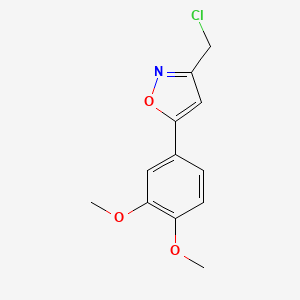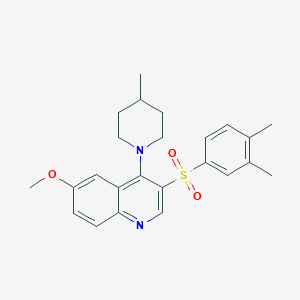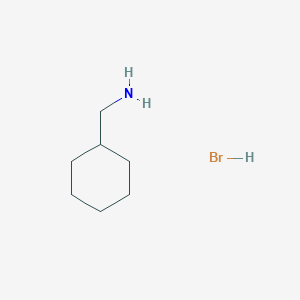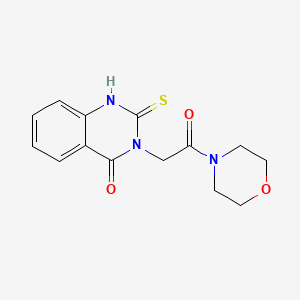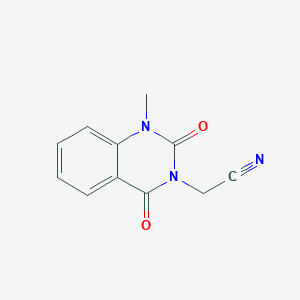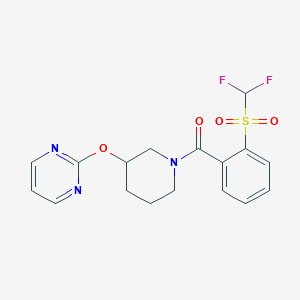
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The preparation of this compound involves several steps. Notably, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) serves as a versatile carbonyl gem-difluoroolefination reagent. It can convert aldehydes, ketones, and even some lactones into their corresponding gem-difluoroolefins efficiently . The synthesis of 2-PySO₂CF₂H includes the difluoromethylation of 2-mercaptopyridine followed by oxidation .
Molecular Structure Analysis
The molecular structure of (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone comprises a piperidine ring, a pyrimidine moiety, and a difluoromethylsulfonylphenyl group. The difluoromethyl substituent imparts unique reactivity to the compound, making it valuable for synthetic applications .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including gem-difluoroolefination reactions with carbonyl compounds. Mechanistic studies suggest that this process follows a typical Julia–Kocienski olefination pathway . The gem-difluoroolefins obtained find broad applications in synthetic methodologies .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of closely related compounds have been extensively studied. One compound, a dipeptidyl peptidase IV inhibitor, showed significant absorption and elimination profiles across different species, with the majority of the dose recovered in the urine and feces, indicating its potential for therapeutic applications in diabetes treatment (Sharma et al., 2012).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Notably, certain derivatives exhibited good activity against various pathogenic bacterial and fungal strains, underscoring the potential of this chemical scaffold in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Synthesis and Reactivity
The synthesis of related compounds involves innovative chemical strategies, including the Claisen condensation and reactions with 1,2-diamines, leading to the formation of compounds with potential applications in medicinal chemistry and material sciences. For example, the synthesis of 2-(trifluoroacetyl)chromones and their reactions with diamines have been explored to create novel chemical entities (Irgashev et al., 2015).
Biological Activities and Drug Development
Significant effort has been directed towards understanding the biological activities of compounds containing the pyrimidine ring, particularly in the context of drug development for diseases like type 2 diabetes. A potent, selective, and orally active dipeptidyl peptidase IV inhibitor with promising pharmacological profiles has been identified, indicating the therapeutic potential of these compounds (Ammirati et al., 2009).
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKQROCCOLERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

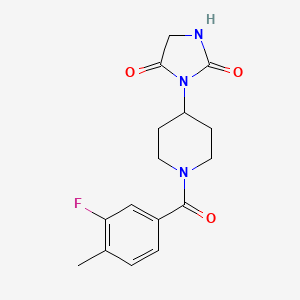
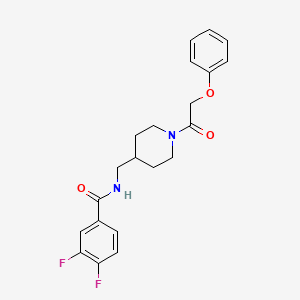
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
